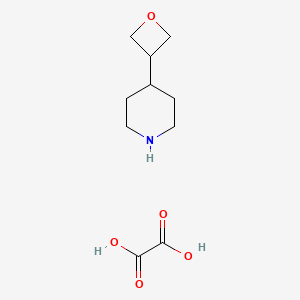

4-(Oxetan-3-yl)piperidine oxalate

Descripción

4-(Oxetan-3-yl)piperidine oxalate (CAS: 1523606-46-3) is a piperidine derivative modified with an oxetane ring and stabilized as an oxalate salt. Its molecular formula is 2[C₈H₁₅NO]·C₂H₂O₄, with a molecular weight of 372.46 . The oxetane moiety introduces a strained oxygen-containing ring, which may enhance solubility and metabolic stability compared to bulkier aromatic substituents. This compound is commercially available as a hemioxalate salt and is utilized in research as a building block for protein degraders and other pharmaceutical applications .

Propiedades

IUPAC Name |

oxalic acid;4-(oxetan-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.C2H2O4/c1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWOBIZSCCITQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-46-3 | |

| Record name | Piperidine, 4-(3-oxetanyl)-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)piperidine oxalate typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light .

The piperidine ring can be introduced through nucleophilic substitution reactions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material .

Análisis De Reacciones Químicas

Types of Reactions

4-(Oxetan-3-yl)piperidine oxalate undergoes various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

Substitution: Both the oxetane and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens and sulfonyl chlorides.

Major Products

Oxidation: Ketones and aldehydes.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(Oxetan-3-yl)piperidine oxalate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Oxetan-3-yl)piperidine oxalate involves its interaction with specific molecular targets. The oxetane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, leading to various physiological effects. The piperidine ring can also interact with neurotransmitter receptors, influencing neurological pathways .

Comparación Con Compuestos Similares

Structural Features

Piperidine oxalate derivatives vary primarily in their substituents. Key structural distinctions include:

- Phenoxypropyl derivatives (e.g., compounds 18–23): These possess aromatic groups (e.g., 4-ethylphenoxy, 4-fluorophenoxy) linked via a propyl chain. Such substituents increase molecular weight and may enhance receptor binding affinity due to aromatic interactions .

- Biphenyl/benzophenone derivatives (e.g., compounds 11–12): Bulkier aromatic systems like biphenyl or benzophenone substituents introduce higher molecular weights (e.g., compound 12: MW 413.47) and distinct NMR profiles, such as downfield-shifted aromatic protons .

- TP-2-64 : A dopamine uptake inhibitor with a benzhydryloxyethyl and nitrobenzyl group, highlighting pharmacological versatility in piperidine oxalates .

Physicochemical Properties

Melting Points and Stability

- Phenoxypropyl derivatives: Melting points range widely (112–162°C), with electron-withdrawing groups (e.g., 4-chlorophenoxy in compound 23) correlating with higher values (158–160°C) .

- Biphenyl derivatives : Higher melting points (e.g., compound 11: 213–215°C) due to extended π-systems enhancing crystallinity .

Molecular Weight and Solubility

- The oxetane-containing derivative (MW 372.46) is lighter than biphenyl analogues (MW > 385) but heavier than simpler phenoxypropyl derivatives (e.g., compound 20: MW 337.48) .

- The oxetane’s polarity may improve aqueous solubility compared to hydrophobic aromatic substituents, though direct solubility data are lacking in the evidence.

Pharmacological and Commercial Relevance

Commercial Availability

- 4-(Oxetan-3-yl)piperidine oxalate : Available from suppliers like LEAP CHEM and Aladdin Scientific in milligram to gram quantities, underscoring its demand in research .

Tabular Comparison of Key Compounds

Actividad Biológica

4-(Oxetan-3-yl)piperidine oxalate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by an oxetane ring fused to a piperidine moiety. The molecular formula is with a molecular weight of approximately 141.21 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with various molecular targets.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 1257294-01-1 |

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases, which play crucial roles in regulating cellular processes such as proliferation and apoptosis. The presence of the oxetane ring may enhance the compound's binding affinity to target proteins, thus modulating their activity effectively.

Biological Activity

Research has indicated several key areas where this compound exhibits significant biological activity:

1. Antitumor Activity

In vitro assays have demonstrated that this compound shows promising inhibitory effects on various cancer cell lines. For instance, studies reported an IC50 value of approximately 480 nM against GSK-3β, suggesting substantial potency compared to other known inhibitors.

2. Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound in models of neurodegeneration. It appears to protect dopaminergic neurons from toxin-induced damage, indicating potential therapeutic applications in conditions like Alzheimer's disease .

3. Anti-inflammatory Properties

The compound has shown potential in reducing inflammatory responses in cellular models. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, showcasing its potential for managing chronic inflammatory conditions .

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

Case Study 1: Antitumor Efficacy

A controlled study assessed the cytotoxicity of the compound against various cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for potential cancer treatments.

Case Study 2: Neuroprotective Properties

In another investigation, researchers examined the effects of this compound on neurodegenerative models. The compound demonstrated significant protective effects against neurotoxic agents, supporting its potential use in developing neuroprotective therapies .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine and oxetane structures can significantly affect the biological potency of this compound. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.